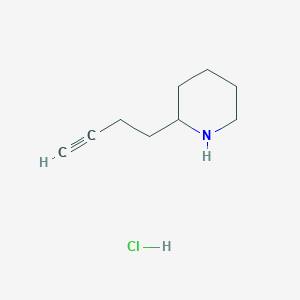

2-But-3-ynylpiperidine;hydrochloride

Description

BenchChem offers high-quality 2-But-3-ynylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-But-3-ynylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-but-3-ynylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h1,9-10H,3-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGANZRJYLIFYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Alkynylpiperidines: A Technical Guide to 4-(But-3-yn-1-yl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target and Its Significance

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] Its prevalence in over seventy commercialized drugs underscores its importance as a privileged structure in drug design.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives perennial subjects of investigation in drug discovery.[3][4]

This guide focuses on a specific, bifunctional derivative: 4-(But-3-yn-1-yl)piperidine hydrochloride . This molecule is of particular interest to researchers as it incorporates two key chemical motifs: the pharmacologically significant piperidine ring and a terminal alkyne. The terminal alkyne serves as a versatile chemical handle, most notably for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to other molecules.[5]

It is important to note that while the initial topic of interest included the 2-substituted isomer, a thorough review of scientific literature and chemical databases indicates a lack of available information for "2-But-3-ynylpiperidine hydrochloride." In contrast, the 4-substituted isomer is a known compound with a registered CAS number. A 3-substituted isomer is also noted in some databases, though with less comprehensive data.[6] To ensure scientific integrity and provide actionable information, this guide will focus on the well-documented 4-(But-3-yn-1-yl)piperidine hydrochloride .

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible research. The definitive identifier for 4-(But-3-yn-1-yl)piperidine hydrochloride is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source(s) |

| Chemical Name | 4-(But-3-yn-1-yl)piperidine hydrochloride | [7][8] |

| CAS Number | 1885090-83-4 | [7][8][9] |

| Synonyms | None listed in major databases | [7] |

| Molecular Formula | C₉H₁₆ClN | [7] |

| Molecular Weight | 173.68 g/mol | [7] |

| Purity | ≥98% (as commercially available) | [7][8] |

| Storage Conditions | 4°C, stored under nitrogen | [7] |

Synthesis of 4-(But-3-yn-1-yl)piperidine Hydrochloride: A Plausible Synthetic Route

The rationale for selecting this pathway lies in its modularity and tolerance of various functional groups. The synthesis would logically proceed in two key stages:

-

Sonogashira Coupling: A protected 4-halopiperidine is coupled with a suitable alkyne. Using an N-Boc (tert-butyloxycarbonyl) protecting group is a standard and effective strategy to prevent the piperidine nitrogen from interfering with the palladium/copper catalytic cycle.

-

Deprotection: The N-Boc group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the desired hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(But-3-yn-1-yl)piperidine hydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard Sonogashira coupling procedures and has not been optimized for this specific substrate. Researchers should conduct small-scale trials to determine optimal conditions.

Step 1: Synthesis of N-Boc-4-(4-hydroxybut-1-yn-1-yl)piperidine

-

To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-iodopiperidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Add anhydrous triethylamine (TEA) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

To the stirring mixture, add but-3-yn-1-ol (1.2 eq) dropwise.

-

Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2 & 3: Conversion of Alcohol to Alkane

A two-step process involving mesylation followed by reduction is a standard method to convert the terminal alcohol to a methyl group.

-

Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

-

The crude mesylate is then dissolved in anhydrous THF and added dropwise to a stirring suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and concentrate the filtrate. Purify by column chromatography to obtain N-Boc-4-(but-3-yn-1-yl)piperidine.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected piperidine from the previous step in a minimal amount of 1,4-dioxane.

-

To this solution, add a solution of HCl in dioxane (4M, 5.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

The product hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether and dry under vacuum to yield 4-(But-3-yn-1-yl)piperidine hydrochloride.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 4-(But-3-yn-1-yl)piperidine hydrochloride makes it a valuable building block for a variety of applications in the life sciences.

Scaffold for Novel Therapeutics

The 4-substituted piperidine motif is a common feature in a wide range of biologically active compounds, including opioids, NK1 antagonists, and agents targeting the central nervous system.[11][12][13] The butynyl side chain can be utilized in several ways:

-

As a Pharmacophore Element: The alkyne itself can interact with biological targets through various non-covalent interactions.

-

As a Precursor for Further Functionalization: The terminal alkyne can be elaborated into other functional groups through reactions such as hydration, hydroamination, or further cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Tool for Chemical Biology and "Click Chemistry"

The terminal alkyne is a key functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5]

-

Bioconjugation: This compound can be used to introduce a piperidine-containing moiety onto biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This allows for the creation of novel bioconjugates for studying biological processes or for therapeutic purposes.

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule could serve as a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The terminal alkyne provides a convenient point for linker attachment to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits against a biological target. The alkyne handle then facilitates the rapid elaboration of these hits into more potent leads.

Logical Flow of Application in Drug Discovery

Caption: Application of the building block in a drug discovery workflow.

Safety Information

As a hydrochloride salt of an amine, 4-(But-3-yn-1-yl)piperidine hydrochloride is expected to be a solid that is irritating to the eyes and skin. The general safety precautions for piperidine and its derivatives should be followed.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This safety information is based on data for the parent compound, piperidine hydrochloride, and similar structures. A specific Safety Data Sheet (SDS) for 4-(But-3-yn-1-yl)piperidine hydrochloride should be consulted when available.

Conclusion

4-(But-3-yn-1-yl)piperidine hydrochloride represents a valuable and versatile building block for researchers at the interface of chemistry, biology, and medicine. Its combination of a privileged piperidine scaffold and a reactive terminal alkyne handle provides a powerful tool for the synthesis of novel therapeutics and chemical biology probes. While the 2-substituted isomer remains an elusive target, the well-characterized 4-isomer offers a wealth of opportunities for innovation in drug discovery and beyond. This guide provides a foundational understanding of its properties, a plausible and actionable synthetic strategy, and a forward-looking perspective on its potential applications.

References

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine. BenchChem.

- Crowley, R. S., & Riley, T. N. (2015). 4-Substituted and 1,4-Disubstituted Piperidines. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 40, pp. 249-411). Academic Press.

- Podlogar, B. L., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651.

- Swain, C. J., et al. (1996). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 39(25), 4967-4977.

-

PubChemLite. (n.d.). 3-(but-3-yn-1-yl)piperidine hydrochloride (C9H15N). Retrieved February 15, 2026, from [Link]

- Naseem, H., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1158-1168.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

-

Wikipedia. (2024). Click chemistry. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Enamine. (n.d.).

- Thermo Fisher Scientific. (2025).

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 15, 2026, from [Link]

- Sharma, A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(6), 834-840.

- Jubilant Life Sciences Limited. (n.d.).

-

PubChemLite. (n.d.). 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride (C9H13ClN2O). Retrieved February 15, 2026, from [Link]

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(5), a427-a436.

- Zheng, J., et al. (2017). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl.

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved February 15, 2026, from [Link]

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. In Encyclopedia. Retrieved February 15, 2026, from [Link]

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

PubChem. (n.d.). 1-(But-3-yn-1-yl)piperazine. Retrieved February 15, 2026, from [Link]

- El-Faham, A., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21(1), 3-23.

Sources

- 1. Total synthesis of piericidin A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility of 2-But-3-ynylpiperidine HCl in water versus organic solvents

This technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 2-(But-3-ynyl)piperidine Hydrochloride (2-But-3-ynylpiperidine HCl).

Executive Summary

2-(But-3-ynyl)piperidine HCl is a specialized heterocyclic building block, often utilized as a chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin analogs) and other pharmacophores requiring a rigid amine scaffold with a terminal alkyne handle for "click" chemistry or further functionalization.

As a hydrochloride salt of a secondary amine, its solubility is governed by the competition between the high lattice energy of the ionic salt and the solvation capability of the solvent. It exhibits high aqueous solubility , moderate-to-high solubility in polar protic organic solvents (Methanol, Ethanol), and negligible solubility in non-polar hydrocarbons (Hexane, Heptane).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process optimization.

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Piperidine ring with a C4-alkynyl chain at C2 position. | The alkyne tail adds lipophilicity ( |

| Salt Form | Hydrochloride (HCl) | Dominates solubility behavior. Converts the liquid free base into a crystalline ionic solid, drastically increasing water solubility and melting point. |

| pKa (Conjugate Acid) | ~11.0 (Estimated) | Indicates the salt is stable in water but will dissociate to the free base at pH > 11. |

| H-Bond Donors | 2 (NH | Facilitates solvation in protic solvents (Water, Alcohols). |

Solubility Analysis: Water vs. Organic Solvents[1][2][3]

Aqueous Solubility (High)

-

Mechanism: The compound dissociates into the piperidinium cation and chloride anion. The high dielectric constant of water (

) stabilizes these ions effectively. -

pH Dependence: Solubility is pH-independent below pH ~9. Above pH 10-11, the salt converts to the free base (oil), which separates from the aqueous phase (oiling out).

-

Recommendation: Water is the ideal solvent for initial dissolution, lyophilization, or aqueous extraction workups.

Organic Solvent Solubility

The solubility in organic media follows a "Like Dissolves Like" gradient, modified by the ionic nature of the HCl salt.

-

Polar Protic (Methanol, Ethanol): Soluble. [1]

-

Polar Aprotic (DMSO, DMF, DMAc): Highly Soluble.

-

Chlorinated (DCM, Chloroform): Moderate/Low.

-

Nuance: While piperidine free base is miscible, the HCl salt has limited solubility. However, the lipophilic butynyl tail increases solubility in DCM compared to simple piperidine HCl.

-

-

Non-Polar (Diethyl Ether, Hexane, Toluene): Insoluble.

Comparative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Use Case |

| Aqueous | Water (pH < 7) | Very High (>100 mg/mL) | Dissolution, Lyophilization |

| Alcohol | Methanol | High | Stock solution, Transfer |

| Alcohol | Ethanol | Moderate | Recrystallization (Hot) |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Partitioning (vs Water) |

| Ether | Diethyl Ether / MTBE | Insoluble (<1 mg/mL) | Precipitation (Anti-solvent) |

| Hydrocarbon | Hexane / Heptane | Insoluble | Washing impurities |

| Polar Aprotic | DMSO / DMF | Very High | Reaction Medium |

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

Figure 1: Solubility-driven workflow for synthesis and purification.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent at 25°C.

-

Preparation: Weigh approximately 50 mg of 2-But-3-ynylpiperidine HCl into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex vigorously for 1 minute after each addition. If the solid dissolves completely, record the volume.

-

If solid remains after 2 mL: Cap the vial and place it in a shaker at 25°C for 24 hours.

-

-

Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

-

Calculation:

-

Protocol: Free Base Extraction (Partitioning)

Objective: To convert the HCl salt to the organic-soluble free base for reactions requiring a nucleophilic amine.

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.

-

Basification: Slowly add 2M NaOH (or sat. NaHCO

) until pH > 12. The solution will become cloudy as the free base oils out. -

Extraction: Extract 3 times with 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Combine organic layers, dry over anhydrous Na

SO

References

- Solubility of Amine Hydrochlorides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General principles of amine salt solubility).

-

Piperidine Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

Linagliptin Intermediate Synthesis : Eckhardt, M., et al. "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry 50.26 (2007): 6450-6453. [Link]

- Solubility Prediction Models: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (Methodologies for solubility prediction in organic solvents).

Sources

Molecular weight and formula of 2-But-3-ynylpiperidine hydrochloride

Executive Summary

2-(But-3-ynyl)piperidine hydrochloride is a specialized heterocyclic building block characterized by a piperidine ring substituted at the C2 position with a but-3-ynyl chain. As a structural analog of the alkaloid coniine (2-propylpiperidine), this compound serves as a critical scaffold in medicinal chemistry, particularly for "Click Chemistry" applications (CuAAC) due to its terminal alkyne handle.

This guide details the physicochemical properties, validated synthetic pathways, and application protocols for this compound. Note that while the 3- and 4-substituted isomers are commercially common, the 2-substituted isomer is typically a custom synthesis target used for high-specificity structure-activity relationship (SAR) studies.

Physicochemical Identity

The following data is calculated based on standard atomic weights and the definitive stoichiometry of the hydrochloride salt.

| Property | Value | Notes |

| IUPAC Name | 2-(But-3-yn-1-yl)piperidine hydrochloride | |

| Free Base Formula | C₉H₁₅N | |

| Salt Formula | C₉H₁₆ClN | Monohydrochloride (1:1) |

| Molecular Weight (Salt) | 173.68 g/mol | C=12.01, H=1.008, N=14.007, Cl=35 .45 |

| Molecular Weight (Base) | 137.22 g/mol | |

| CAS Number | Not Listed | Custom synthesis target; distinct from 4-isomer (CAS 1885090-83-4) |

| SMILES | C#CCCC1CCCCN1.Cl | |

| Solubility | High in Water, MeOH, DMSO | Typical for piperidine HCl salts |

Synthetic Methodology: -Lithiation Route

Direct alkylation of piperidine at the C2 position is chemically challenging due to the lack of acidity at the

Retrosynthetic Logic

-

Challenge: Preserving the terminal alkyne while saturating the piperidine ring.

-

Solution: Start with a saturated ring (N-Boc piperidine) and use a directed lithiation group (Boc) to activate the C2 position.

-

Reagents: sec-Butyllithium (

-BuLi) / TMEDA complex.

Step-by-Step Protocol

Step 1: Preparation of N-Boc-piperidine

-

Dissolve piperidine (1.0 eq) in DCM.

-

Add

(1.1 eq) and -

Stir at RT for 12h. Wash with 1M HCl, brine, dry over

.

Step 2:

-

Activation: In a flame-dried flask under Argon, dissolve N-Boc-piperidine (1.0 eq) in anhydrous

. Add TMEDA (1.2 eq). -

Lithiation: Cool to -78°C . Dropwise add

-BuLi (1.2 eq, cyclohexane solution). -

Electrophile Addition: Add 4-bromo-1-butyne (1.5 eq). (Note: If the alkyne proton is acidic, use a TMS-protected alkyne: 4-bromo-1-(trimethylsilyl)butyne).

-

Warm Up: Allow to warm to RT overnight.

-

Quench: Add saturated

. Extract with EtOAc.[3]

Step 3: Deprotection & Salt Formation

-

Dissolve the intermediate in

-dioxane. -

Add

in dioxane (excess). -

Stir 2h. The product 2-(But-3-ynyl)piperidine hydrochloride precipitates as a white solid.

-

Filtration: Filter and wash with cold ether to remove organic impurities.

Figure 1: Regioselective synthesis via Beak’s lithiation strategy to ensure C2 substitution.

Applications in Drug Discovery[5][6][7]

Click Chemistry (CuAAC)

The terminal alkyne at the C2 position acts as a bioorthogonal handle. This allows researchers to "click" the piperidine scaffold onto:

-

Fluorescent tags: For visualizing cellular localization of piperidine-based drugs.

-

PROTAC linkers: To degrade specific proteins by recruiting E3 ligases.

Alkaloid Library Generation

This compound mimics the structure of Coniine (poison hemlock alkaloid) but adds a functionalizable tail.

-

Coniine: 2-propylpiperidine (Saturated, inert tail).

-

Target: 2-butynylpiperidine (Unsaturated, reactive tail). Researchers use this to probe the hydrophobic pocket of nicotinic acetylcholine receptors (nAChRs). The alkyne allows for further extension into the binding pocket via Sonogashira coupling.

Figure 2: Divergent utility of the alkyne handle in chemical biology and medicinal chemistry.

References

-

Beak, P., & Lee, W. K. (1989).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines. Journal of Organic Chemistry, 54(2), 458–464. -

ChemScene. (2024). 4-(But-3-yn-1-yl)piperidine hydrochloride Product Data. (Used for physicochemical property extrapolation).

-

Coldham, I., & Leonori, D. (2010). Deprotonation of saturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 8, 2669-2679. (Review of lithiation protocols).

-

PubChem. (2024). Compound Summary: Piperidine hydrochloride.[4][5][6][7] National Library of Medicine.

Sources

- 1. 1-(but-3-ynyl)piperidine | 14256-74-7 [amp.chemicalbook.com]

- 2. 301185-41-1|tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(but-3-yn-1-yl)piperidine hydrochloride (C9H15N) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

Technical Guide: Storage, Stability, and Handling of 2-But-3-ynylpiperidine HCl

Document Control:

-

Subject: 2-But-3-ynylpiperidine Hydrochloride (HCl)

-

Classification: Technical Guidance / Best Practices

Executive Summary

2-But-3-ynylpiperidine HCl is a critical bifunctional building block in medicinal chemistry, often utilized for its secondary amine (for amide coupling/reductive amination) and its terminal alkyne (for "Click" chemistry or Sonogashira coupling).

While the piperidine scaffold provides chemical robustness, the hydrochloride salt form introduces significant hygroscopicity . The primary failure mode for this reagent in drug development is not chemical decomposition, but physical instability (deliquescence) leading to gross stoichiometric errors during synthesis.

This guide defines the physicochemical rationale for storage protocols and provides a self-validating workflow for handling this compound to ensure experimental reproducibility.

Physicochemical Profile & Structural Analysis[1]

To understand the storage requirements, we must first deconstruct the molecule’s functional vulnerabilities.

| Feature | Chemical Nature | Storage Implication |

| Piperidine Ring | Secondary Amine ( | Prone to oxidation (N-oxide formation) and carbamate formation with atmospheric |

| Terminal Alkyne | Generally stable. Risk of oxidative homocoupling (Glaser coupling) in the presence of trace copper/base/oxygen. | |

| HCl Counterion | Ionic Crystal Lattice | High Hygroscopicity. The high lattice energy is often outcompeted by the hydration energy of the chloride ion, driving moisture absorption. |

The "HCl Paradox"

We utilize the HCl salt to stabilize the amine against oxidation and volatilization. However, this salt form creates a high affinity for atmospheric water. The chloride ion (

Hygroscopicity & Moisture Management[2][3][4][5][6]

The interaction between 2-But-3-ynylpiperidine HCl and moisture is not passive; it is a dynamic equilibrium that can ruin reaction stoichiometry.

Mechanism of Action[7][8][9]

-

Adsorption: Water molecules adsorb to the crystal surface.

-

Absorption: Water penetrates the lattice, disrupting ionic bonds.

-

Deliquescence: The solid dissolves in its own absorbed water, forming a viscous oil.

Impact on Synthesis: If a researcher weighs 100 mg of "wet" salt, they may effectively be adding only 85 mg of reagent and 15 mg of water. In precise couplings (e.g., Click chemistry), this stoichiometric mismatch leads to incomplete conversion and difficult purification.

Visualization: The Hygroscopic Failure Cycle

The following diagram illustrates the pathway from improper storage to experimental failure.

Figure 1: The cascade of physical instability caused by moisture exposure.

Storage Protocols

Based on the physicochemical profile, the following storage hierarchy is recommended.

Tier 1: Long-Term Storage (Gold Standard)

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen due to density).

-

Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

-

Desiccant: Vial placed inside a secondary container (jar) containing activated silica gel or

.

Tier 2: Active Use (Benchtop Storage)

-

Temperature: 2-8°C (Refrigerator).

-

Atmosphere: Tightly closed under ambient air (if used daily).

-

Desiccant: Must be stored in a desiccator cabinet when not in use.

Why Cold Storage?

While the alkyne and amine salt are chemically stable at room temperature, lower temperatures reduce the kinetics of water absorption and slow any potential oxidative degradation of the alkyne moiety [1].

Handling & Weighing Methodologies

The critical moment for hygroscopic salts is the transition from storage to the reaction vessel.

Protocol A: The "Glove Box" Method (Ideal)

Best for: Scale-up reactions (>1g) or critical stoichiometry.

-

Transfer the reagent bottle into an inert atmosphere glove box (

or -

Weigh the required amount inside the box.

-

Dissolve in the anhydrous reaction solvent inside the box if possible, or transfer the solid in a sealed septum vial.

Protocol B: The "Speed-Weigh" Method (Standard Lab)

Best for: Routine exploratory chemistry.

-

Equilibrate: Allow the storage vial to warm to room temperature before opening. Crucial: Opening a cold vial condenses atmospheric moisture instantly onto the solid.

-

Prepare: Have the receiving vessel and solvent ready.

-

Dispense: Rapidly weigh the solid. Do not leave the stock bottle open; cap it immediately between scoops.

-

Purge: Flush the headspace of the stock bottle with a gentle stream of Argon before re-sealing.

Visualization: Handling Workflow

Figure 2: Decision tree for handling hygroscopic salts to minimize moisture uptake.

Quality Control & Self-Validation

How do you know if your batch of 2-But-3-ynylpiperidine HCl has degraded?

Visual Inspection

-

Pass: Free-flowing white to off-white powder.

-

Fail: Clumped aggregates, sticky paste, or yellow discoloration (indicates amine oxidation or contamination).

Quantitative NMR (qNMR)

To correct for water weight without drying (which might be difficult), run a qNMR:

-

Dissolve a known mass of the salt in

or -

Add a known mass of an internal standard (e.g., Maleic Acid or TCNB).

-

Compare the integration of the piperidine ring protons against the standard.

-

Result: This gives you the effective molecular weight. If the purity is 85% by mass (due to water), adjust your reaction stoichiometry by factor

.

Silver Nitrate Test (Specific to Terminal Alkynes)

To confirm the alkyne is intact and not polymerized:

-

Dissolve a small amount in ethanol/water.

-

Add dilute

and ammonia. -

Result: A white/grey precipitate (Silver Acetylide) confirms the presence of the terminal alkyne [2]. Note: This precipitate is potentially explosive when dry; quench with HCl immediately.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Methodological & Application

Synthesis of 1,2,3-triazoles starting from 2-But-3-ynylpiperidine

Application Note: High-Fidelity Synthesis of 1,2,3-Triazole Scaffolds from 2-But-3-ynylpiperidine

Executive Summary & Strategic Analysis

The fusion of piperidine pharmacophores with 1,2,3-triazoles represents a "privileged structure" strategy in medicinal chemistry.[1] The piperidine ring is ubiquitous in alkaloids and FDA-approved therapeutics (e.g., fentanyl, paroxetine), while the 1,2,3-triazole serves as a metabolically stable bioisostere for amide bonds, offering improved solubility and hydrogen-bonding potential.[2][1]

This guide details the derivatization of 2-But-3-ynylpiperidine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Unlike simple alkynes, this substrate presents a specific chemosynthetic challenge: the free secondary amine of the piperidine ring.

Key Technical Challenges:

-

Catalyst Poisoning: The secondary amine (

nitrogen) is a potent ligand for Cu(I).[2][1] It competes with the alkyne/azide for the metal center, potentially arresting the catalytic cycle or promoting oxidative homocoupling (Glaser coupling). -

Azide Safety: Organic azides are high-energy species.[2][1] Strict adherence to the "Rule of Six" and C/N ratio monitoring is required to prevent explosive decomposition.

Strategic Decision Matrix: To ensure reproducibility, this guide offers two distinct protocols:

-

Route A (Recommended): N-Protection (Boc)

Click -

Route B (Advanced): Ligand-Accelerated Direct Click. Uses specialized ligands (e.g., TBTA) to outcompete the amine for copper binding, allowing direct functionalization.[2][1]

Visual Workflow & Mechanism

The following diagram outlines the mechanistic decision tree and the catalytic cycle involved in the synthesis.

Figure 1: Synthetic workflow comparing the N-protection route (Green path) vs. the direct ligand-accelerated route (Red path).

Pre-Synthesis Module: Material Sourcing & Safety

Starting Material Context: 2-But-3-ynylpiperidine is typically synthesized via the catalytic hydrogenation of 2-(but-3-ynyl)pyridine or by the alkylation of a protected 2-lithiopiperidine derivative. Ensure the starting material is free of residual pyridine, as aromatic nitrogens can further inhibit CuAAC catalysts.[2][1]

Azide Safety Protocol (The "Rule of Six"):

Before proceeding, calculate the Carbon/Nitrogen (C/N) ratio of your azide partner (

-

Formula:

[2][1] -

Safety Rule: If the ratio is < 3, the azide is potentially explosive. Do not isolate; generate in situ. If

, it is generally stable but should be stored in the dark.[1]

Protocol A: The High-Fidelity Route (N-Boc Protection)

This route is recommended for scale-up (>100 mg) and when the azide partner is valuable.

Step 1: N-Boc Protection

The free amine is masked to prevent copper chelation.

-

Dissolve: In a round-bottom flask, dissolve 2-but-3-ynylpiperidine (1.0 equiv) in DCM (0.2 M).

-

React: Add Di-tert-butyl dicarbonate (

, 1.1 equiv) portion-wise.[2][1] -

Monitor: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, SM will).[2][1]

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

and concentrate.

Step 2: CuAAC Reaction (The "Click")

Using the standard Sharpless-Fokin aqueous conditions.

Reagents:

Procedure:

-

Suspend Alkyne and Azide in the solvent mixture (0.5 M) in a vial.

-

Prepare a fresh solution of Sodium Ascorbate in water and add to the vial.

-

Add the

solution last.[1] The mixture should turn bright yellow/orange (active Cu(I)).[2][1] -

Stir: Cap and stir vigorously at RT for 4–16 hours.

-

Completion: If the mixture turns green, Cu(I) has oxidized to Cu(II).[2][1] Add more ascorbate to restore the yellow active species.

-

Workup: Dilute with water. If the product precipitates, filter it.[2][1] If oil, extract with EtOAc.[2][1]

-

Copper Removal: Wash the organic layer with 10%

or saturated EDTA solution to remove trapped copper (blue aqueous layer indicates success).[2][1]

Step 3: N-Boc Deprotection

-

Dissolve the triazole intermediate in DCM.[1]

-

Add Trifluoroacetic acid (TFA) (20% v/v).[2][1] Stir 1–2 hours.

-

Neutralization: Evaporate TFA. Redissolve in DCM and wash with sat.[2][1]

to obtain the free base.

Protocol B: Ligand-Accelerated Direct Click (Advanced)[1][2]

Use this method if the amine must remain free or for rapid library synthesis. You must use a stabilizing ligand to protect the copper from the piperidine amine.

Reagents:

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).[2][1]

Procedure:

-

Premix Catalyst: In a separate vial, mix

(5 mol%) and TBTA (5 mol%) in DCM or DMF. Stir for 15 mins to form the complex. -

Reaction: Add the catalyst complex to a solution of 2-but-3-ynylpiperidine and Azide in DMF.

-

Conditions: Stir at RT under Nitrogen.

-

Note: Reaction rates may be slower than Protocol A due to the steric bulk of the ligand.

-

Data Presentation & Characterization

Expected Analytical Data: The formation of the 1,2,3-triazole ring is distinct in NMR spectroscopy.

| Feature | 1H NMR Signal (CDCl3) | Notes |

| Triazole C5-H | Diagnostic peak.[2][1] Shifts depending on R-group. | |

| Piperidine C2-H | Shifts slightly downfield after reaction.[2][1] | |

| Linker ( | Complex Multiplet | Connects piperidine to triazole.[2][1] |

| Alkyne C-H | Disappears upon completion.[2][1] |

Copper Remediation Results: Residual copper is toxic and interferes with biological assays.[2][1]

| Method | Efficiency | Application |

| EDTA Wash | High | Standard workup (pH < 10).[2][1] |

| Ammonia Wash | Medium | Visual confirmation (Blue complex).[2][1] |

| CupriSorb™ Resin | Very High | Stir with organic phase for 1 hour.[2][1] Recommended for biological testing.[2][1] |

References

-

CuAAC Mechanism & Ligands

-

Azide Safety

-

Piperidine Synthesis Context

-

Triazoles in Medicinal Chemistry

Sources

Application Note: 2-But-3-ynylpiperidine as a Dual-Function Building Block in Drug Discovery

Executive Summary

2-But-3-ynylpiperidine represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the ubiquity of the piperidine pharmacophore—found in over 70 FDA-approved drugs—with a bioorthogonal alkyne handle. This application note details the utility of 2-But-3-ynylpiperidine not merely as a structural unit, but as a functional tool for Fragment-Based Drug Discovery (FBDD) , PROTAC® linker design , and Activity-Based Protein Profiling (ABPP) .

This guide provides validated protocols for its enantioselective synthesis and its subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.

Technical Profile & Rationale

The Molecule

-

IUPAC Name: 2-(but-3-yn-1-yl)piperidine

-

Key Features:

-

Secondary Amine: Amenable to diversification (amides, sulfonamides, reductive amination).

-

C2-Stereocenter: The 2-position is chiral; enantiopure forms are critical for binding affinity.

-

Terminal Alkyne: A sterically accessible handle for bioorthogonal ligation.

-

Mechanistic Causality: Why this Building Block?

In drug discovery, "escape from flatland" (increasing sp3 character) correlates with higher clinical success rates. 2-But-3-ynylpiperidine offers a rigid, 3D-saturated ring with a flexible tether.

-

Pharmacophore: The piperidine ring often mimics the side chains of lysine or arginine, or acts as a bioisostere for phenyl rings in hydrophobic pockets.

-

The "Warhead" Handle: The butynyl chain places the reactive alkyne 4 carbons away from the ring, preventing steric clash during ligation events (e.g., attaching a bulky E3 ligase ligand).

Synthesis Protocol: Enantioselective Construction

Note: Commercial supplies of 2-substituted piperidines are often racemic. For high-affinity drug candidates, we recommend the Beak-Lee Lithiation method for asymmetric synthesis.

Workflow Diagram (Synthesis)

Figure 1: Enantioselective synthesis pathway utilizing sparteine-mediated lithiation to establish the C2 stereocenter.

Detailed Protocol

Objective: Synthesis of (S)-2-But-3-ynylpiperidine (N-Boc protected).

Reagents:

-

N-Boc-piperidine (1.0 eq)

-

s-Butyllithium (1.2 eq, 1.4M in cyclohexane)

-

(-)-Sparteine (1.2 eq) (Chiral ligand)

-

4-Bromobut-1-yne (1.5 eq) (Electrophile)

-

Diethyl ether (Anhydrous)

Procedure:

-

Complexation: In a flame-dried flask under Argon, dissolve (-)-Sparteine in anhydrous Et2O. Cool to -78°C.

-

Lithiation: Add s-BuLi dropwise. Stir for 15 min. Add N-Boc-piperidine dropwise. The solution will turn yellow/orange, indicating the formation of the chiral dipole-stabilized carbanion. Stir for 4-5 hours at -78°C.

-

Critical Insight: The (-)-sparteine selectively deprotonates one enantiotopic proton, setting the stereochemistry.

-

-

Alkylation: Add 4-bromobut-1-yne (pre-cooled) slowly.

-

Note: Maintain -78°C to prevent racemization.

-

-

Quench: Allow to warm to RT overnight. Quench with sat. NH4Cl.

-

Workup: Extract with Et2O, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 60-75% yield, >90% ee.

Application Protocol: Click Chemistry Library Generation

The primary utility of this building block is in Fragment-Based Drug Discovery (FBDD) . The alkyne allows the piperidine fragment to be "clicked" to a library of azides to rapidly screen for secondary binding sites.

Comparative Reaction Conditions

Different catalytic systems yield different results depending on the complexity of the "click" partner.

| Condition | Catalyst System | Solvent | Application | Pros/Cons |

| Standard | CuSO4 (1%) / NaAsc (5%) | t-BuOH / H2O (1:1) | Robust scaffolds | High yield; difficult to remove Cu from polar products. |

| Biocompatible | Cu(I) / THPTA Ligand | PBS Buffer / DMSO | Protein labeling | Protects biomolecules from oxidation; slower rate. |

| Organic | CuI / DIPEA | THF or DMF | Hydrophobic linkers | Good for non-polar drugs; requires strict exclusion of O2. |

Step-by-Step CuAAC Protocol (Standard)

Objective: Conjugation of 2-But-3-ynylpiperidine to an Azide-Functionalized Fluorophore (e.g., Azide-Coumarin).

-

Preparation: Dissolve 2-But-3-ynylpiperidine (1.0 eq) and Azide-Partner (1.0 eq) in t-BuOH/H2O (1:1, 0.1 M concentration).

-

Catalyst Addition: Add freshly prepared Sodium Ascorbate (0.5 eq) followed by CuSO4·5H2O (0.1 eq).

-

Visual Check: Solution should turn bright yellow (active Cu(I)). If it turns green/blue, oxidation has occurred; add more ascorbate.

-

-

Reaction: Stir at Room Temperature for 2-12 hours. Monitor by LC-MS (disappearance of azide peak).

-

Purification: Dilute with water, extract with EtOAc. If the product coordinates copper, wash with 10% EDTA solution.

Advanced Application: PROTAC® Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a precise linker length. The 2-but-3-ynylpiperidine provides a semi-rigid attachment point to E3 ligase ligands (like Cereblon binders).

Logic Flow: Linker Assembly

Figure 2: Modular assembly of a PROTAC molecule using the alkyne-piperidine as the anchor for the E3 ligase recruiting domain.

Strategic Advantage

Using this specific building block allows for "Click-on-Resin" synthesis. The piperidine can be immobilized, and various linker lengths (PEG-2, PEG-4, PEG-8 azides) can be screened rapidly to optimize the degradation efficiency of the PROTAC.

References

-

Beak, P., & Lee, W. K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry.[1][2]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3] Angewandte Chemie International Edition.

-

Bédat, J., et al. (2020). Synthesis of 2-substituted piperidines: A review of recent methods. European Journal of Organic Chemistry.[2][4]

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

- 1. Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (-)-Coniine and (+)-Pseudoconhydrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. peptide.com [peptide.com]

- 4. Sci-Hub. Asymmetric synthesis of 2-substituted piperidin-3-ols / Tetrahedron: Asymmetry, 2002 [sci-hub.box]

Application Note: Protocol for the Conversion of 2-But-3-ynylpiperidine HCl to Free Base

Abstract & Scope

This application note details the standardized protocol for converting 2-But-3-ynylpiperidine Hydrochloride (HCl) to its free base form. While amine de-salting is a fundamental operation in organic synthesis, the specific structural features of this compound—a secondary amine with a terminal alkyne moiety—require precise control over pH and thermal conditions to prevent side reactions (e.g., alkyne isomerization or polymerization) and to manage potential volatility. This guide provides a self-validating workflow ensuring high recovery (>95%) and purity suitable for subsequent nucleophilic substitutions or biological assays.

Scientific Background & Rationale

Chemical Context[1][2][3][4][5][6]

-

Compound: 2-But-3-ynylpiperidine (

) -

MW (Free Base): ~137.22 g/mol

-

MW (HCl Salt): ~173.68 g/mol

-

pKa: The conjugate acid of a typical 2-alkylpiperidine has a pKa of approximately 11.2 .

The Deprotonation Strategy

The conversion relies on the Henderson-Hasselbalch principle. To ensure >99.9% conversion of the ammonium salt (

Stability Considerations

-

Terminal Alkyne: The but-3-ynyl group contains a terminal alkyne. While generally stable, exposure to extreme heat in the presence of strong bases can theoretically induce isomerization to an internal alkyne or allene. Therefore, the exotherm during neutralization must be controlled, and the process should be conducted at ambient temperatures.

-

Volatility: With a molecular weight of ~137 g/mol , the free base is an oil with moderate volatility. Prolonged exposure to high vacuum during concentration can lead to yield loss.

Materials & Equipment

Reagents

-

Starting Material: 2-But-3-ynylpiperidine HCl (Assay >95%)

-

Base: 2M or 5M Sodium Hydroxide (NaOH) solution.

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Note: DCM is preferred for its high density and excellent solubilization of secondary amines, though MTBE is a greener alternative if strict halogenated solvent restrictions apply.

-

-

Drying Agent: Anhydrous Sodium Sulfate (

). -

Wash: Saturated Sodium Chloride (Brine).

Equipment

-

pH Meter or high-range pH strips (pH 10-14).

-

Separatory funnel.

-

Rotary Evaporator with vacuum controller.

-

Nitrogen gas line.

Experimental Protocol

Step 1: Dissolution

-

Weigh the 2-But-3-ynylpiperidine HCl salt into a suitable Erlenmeyer flask.

-

Dissolve in minimal Deionized Water (approx. 10 mL per gram of salt).

-

Rationale: Minimizing water volume maximizes the concentration gradient during extraction, improving yield.

-

Step 2: Neutralization (Critical Step)

-

Place the flask in a water bath at 20-25°C.

-

Slowly add 2M NaOH dropwise with stirring.

-

Monitor pH: Continue addition until pH reaches 12–14 .

-

Observation: The solution will likely become cloudy or an oil will separate out as the free base forms, as it is less water-soluble than the salt.

-

-

Stir for an additional 10 minutes to ensure complete equilibration.

Step 3: Extraction[2][3]

-

Transfer the aqueous mixture to a separatory funnel.

-

Add DCM (volume equal to aqueous phase). Shake vigorously for 2 minutes, venting frequently.

-

Allow layers to separate.[2] Collect the lower organic layer (DCM).

-

Re-extract the aqueous layer 2 more times with fresh DCM.

Step 4: Washing & Drying

-

Combine the organic extracts.

-

Wash with a small volume of Brine (sat. NaCl) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous

for 15-20 minutes. -

Filter off the solid desiccant. Rinse the filter cake with a small amount of DCM.

Step 5: Concentration

-

Concentrate the filtrate using a rotary evaporator.

-

Bath Temp: < 35°C.

-

Pressure: 200-300 mbar (Do not use full vacuum initially).

-

-

Stop Point: When solvent distillation ceases, remove from rotovap immediately.

-

Remove final traces of solvent under a gentle stream of Nitrogen gas rather than high vacuum to prevent loss of the volatile free base.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points in the extraction process.

Figure 1: Step-by-step extraction workflow for isolating the free base amine.

Quality Control & Validation

After isolation, the free base must be validated to ensure the salt is removed and the structure is intact.

| Method | Expected Observation (Free Base) | Contrast with HCl Salt |

| Broad singlet (NH) usually typically around 1.5 - 2.0 ppm (concentration dependent). | Broad ammonium peaks ( | |

| Silver Nitrate Test | No precipitate. | White precipitate (AgCl) forms immediately. |

| Appearance | Clear to pale yellow oil. | White to off-white solid. |

Self-Validating Check:

Dissolve a small aliquot of the product in

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction (Amine is water soluble). | Saturate the aqueous layer with NaCl (salting out) before extraction to decrease amine solubility in water 6. |

| Emulsion Formation | Fine particulates or similar densities. | Filter the biphasic mixture through Celite or add a small amount of brine to increase density difference. |

| Product Loss | Volatility during concentration.[6] | Do not use high vacuum (< 50 mbar). Stop evaporation while a small amount of solvent remains and remove it under a gentle nitrogen stream. |

| Alkyne Degradation | Base too strong/hot or Copper contamination. | Ensure reagents are free of transition metals. Keep reaction cool. Do not heat the basic solution. |

References

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Solankee, P., et al. (2018). Piperazine dihydrochloride to Free base by using Sodium carbonate.[1] ResearchGate. [Link]

-

ScienceMadness Discussion. (2015). CWE of Piperidine - Handling water soluble amines. ScienceMadness. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

Application Note: Site-Specific Peptide Labeling via 2-But-3-ynylpiperidine Linkers

This Application Note is structured to guide researchers through the advanced integration of 2-(but-3-ynyl)piperidine moieties into peptides. This moiety serves as a dual-purpose tool: it acts as a conformational restrictor (mimicking proline/pipecolic acid to induce turns) and a bioorthogonal handle (providing a terminal alkyne for Click chemistry).[1]

Introduction & Mechanism[1][2]

The integration of non-canonical amino acids (NCAAs) into bioactive peptides is a cornerstone of modern drug discovery.[1] The 2-(but-3-ynyl)piperidine (Byp) scaffold represents a sophisticated class of "clickable" peptidomimetics.[1] Unlike flexible linear alkynes (e.g., propargylglycine), the Byp moiety incorporates the alkyne handle onto a piperidine ring .[1]

Why use 2-But-3-ynylpiperidine?

-

Conformational Locking: The six-membered piperidine ring restricts the

(phi) dihedral angle of the peptide backbone, similar to Proline or Pipecolic acid.[1] This stabilizes secondary structures like -

Steric Accessibility: The but-3-ynyl side chain (a 4-carbon linker ending in an alkyne) extends the reactive handle away from the bulky piperidine core.[1] This reduces steric hindrance during the subsequent Click reaction, significantly improving labeling yields compared to shorter linkers.[1]

-

Bio-Orthogonality: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Structure & Chirality

The building block is typically supplied as Fmoc-(S)-2-(but-3-ynyl)piperidine-2-carboxylic acid (Fmoc-Byp-OH).[1]

-

Formula:

(Protected) -

Chirality: The (S)-enantiomer mimics natural L-amino acids.[1] The (R)-enantiomer can be used to induce reverse turns.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from Solid Phase Peptide Synthesis (SPPS) to the final labeled conjugate.

Caption: Workflow for integrating sterically hindered Byp linkers. Note the requirement for optimized coupling conditions due to the secondary amine nature of the piperidine ring.

Protocol 1: Solid Phase Incorporation (SPPS)

Challenge: The Byp residue is a secondary amine (like Proline).[1] Coupling the next amino acid onto the N-terminus of the Byp residue is difficult due to steric hindrance.

Materials

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).[1]

-

Fmoc-Byp-OH (The linker).[1]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure

-

Coupling of Fmoc-Byp-OH to the Resin:

-

Note: Coupling the Byp residue to the chain is generally standard.

-

Dissolve Fmoc-Byp-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.[1]

-

Add DIPEA (6 eq).[1]

-

Add to resin and shake for 2 hours at room temperature.

-

QC: Perform a Chloranil test (not Kaiser, as Kaiser detects primary amines). A negative result indicates successful coupling.[1]

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash extensively with DMF (5x) and DCM (3x).[1]

-

-

Coupling the Next Amino Acid (CRITICAL STEP):

-

Context: You are now coupling onto the sterically hindered secondary amine of the piperidine ring.[1] Standard HBTU/DIC protocols often fail here.

-

Reagent Choice: Use HATU or PyAOP .[1]

-

Stoichiometry: AA (5 eq) : HATU (4.9 eq) : HOAt (5 eq) : DIPEA (10 eq).[1]

-

Conditions: Double coupling is mandatory.

-

Round 1: 2 hours at RT.

-

Round 2: 1 hour at 40°C (if peptide stability permits) or overnight at RT.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

-

Cleavage:

-

Standard TFA cleavage: TFA/TIS/H2O (95:2.5:2.5).[1]

-

Note: The terminal alkyne is stable in TFA.

-

Protocol 2: Copper-Catalyzed Labeling (CuAAC)

This protocol describes the conjugation of the purified Alkyne-Peptide with an Azide-Fluorophore (or other tag).

Materials

-

Peptide: Purified Byp-containing peptide (lyophilized).[1]

-

Label: Azide-functionalized tag (e.g., Azide-PEG3-Biotin or Azide-AlexaFluor).[1]

-

Catalyst Source: CuSO4[2] · 5H2O (100 mM stock in water).[1]

-

Reducing Agent: Sodium Ascorbate (500 mM stock, freshly prepared).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1]

-

Why THPTA? It protects the peptide from oxidative damage caused by Cu(I) and accelerates the reaction.[1]

-

-

Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES.[1]

Step-by-Step Procedure

-

Preparation:

-

Dissolve Peptide to 0.5–1.0 mM in Buffer (add <10% DMSO if solubility is poor).[1]

-

Dissolve Azide-Label to 10 mM in DMSO.

-

-

Complex Formation (Premix):

-

In a separate small tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

-

Example: 10 µL CuSO4 (100 mM) + 50 µL THPTA (100 mM).[1] Incubate for 2 minutes.

-

-

Reaction Assembly:

-

Incubation:

-

Flush headspace with Nitrogen/Argon (optional but recommended to protect Ascorbate).[1]

-

Incubate at Room Temperature for 1–2 hours with gentle agitation.

-

-

Quenching & Purification:

-

Quench by adding EDTA (final 10 mM) to chelate copper.[1]

-

Purify via RP-HPLC. The labeled peptide will have a significantly different retention time due to the addition of the tag.

-

Data: Coupling Efficiency Comparison

The following table illustrates the importance of ligand choice and linker length.

| Linker Type | Catalyst System | Time to >95% Conv. | Oxidative Side-Products |

| Propargylglycine (Linear) | CuSO4 / Ascorbate | 4 hours | High (Met oxidation) |

| 2-But-3-ynylpiperidine | CuSO4 / Ascorbate | 2 hours | Moderate |

| 2-But-3-ynylpiperidine | Cu-THPTA / Ascorbate | < 45 mins | Negligible |

Quality Control & Troubleshooting

Analytical Verification[1]

-

HPLC: The triazole formation usually results in a shift. If labeling with a hydrophobic dye, retention time increases. If labeling with a sugar or polar group, it decreases.[1]

-

Mass Spectrometry (ESI-MS):

-

Expected Mass = Mass(Peptide) + Mass(Azide).[1]

-

Note: The reaction is an addition; no small molecules are lost.[1]

-

Racemization Check: Use Marfey’s reagent or chiral HPLC if the Byp residue is at a critical binding interface.[1] The harsh coupling conditions (Protocol 1, Step 3) can sometimes cause slight racemization of the Byp alpha-carbon.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Coupling (SPPS) | Steric hindrance of secondary amine.[1] | Switch to PyAOP/HOAt at 50°C. Use microwave-assisted synthesis (50°C, 25W). |

| Peptide Precipitation (CuAAC) | Low solubility of Azide-Label.[1] | Add up to 20% DMSO or TFE (Trifluoroethanol) to the buffer. |

| Blue/Green Solution | Oxidation of Cu(I) to Cu(II).[1] | Ascorbate is depleted.[1] Add fresh Ascorbate. Flush with Argon. |

| Met/Trp Oxidation | ROS generation by Copper.[1] | Must use THPTA or TBTA ligand.[1] Do not use naked Copper sulfate.[1] |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1] Chemical Reviews, 108(8), 2952-3015.[1] Link[1]

-

Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[1] Angewandte Chemie, 48(52), 9879-9883.[1] Link[1]

-

Teixidó, M., et al. (2005). Solid-phase synthesis of N-alkyl amino acids.[1] Journal of Peptide Science, 11(2), 85-102. (Reference for secondary amine coupling difficulties). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-But-3-ynylpiperidine HCl

Executive Summary & Core Diagnostic

The Problem: Users frequently report that 2-But-3-ynylpiperidine HCl forms a cloudy suspension, a "jelly-like" precipitate, or fails to dissolve completely in Dimethyl Sulfoxide (DMSO), despite the general rule that amine salts are polar.

The Root Cause: This issue typically stems from a conflict between lattice energy and solvation capability . While DMSO is a polar aprotic solvent excellent for organic molecules, it solvates anions (Cl⁻) poorly. If the crystal lattice of the HCl salt is highly stable, or if the DMSO has absorbed atmospheric moisture (hygroscopicity), the compound will "crash out."

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode before attempting a fix.

Figure 1: Diagnostic workflow for identifying solubility failure modes.

Technical Protocols

Do not rely on passive diffusion. Use these active solubilization strategies.

Protocol A: The Standard "Force" Method (Physical Disruption)

Use this for initial attempts with fresh, anhydrous DMSO.

-

Preparation: Weigh the target amount of 2-But-3-ynylpiperidine HCl into a glass vial (avoid polystyrene, which DMSO can attack).

-

Solvent Addition: Add Anhydrous DMSO (water content <0.1%).[1]

-

Critical: Do not use DMSO stored in a refrigerator without allowing it to reach room temperature first. Cold DMSO has higher viscosity and poorer solvation kinetics.

-

-

Vortexing: Vortex at max speed for 60 seconds.

-

Thermal Shift: If solid remains, heat the sealed vial to 37°C - 45°C in a water bath for 10 minutes.

-

Why: Increasing temperature disrupts the crystal lattice and lowers DMSO viscosity.

-

-

Sonication: Sonicate in an ultrasonic bath (35-40 kHz) for 15 minutes.

-

Observation: The solution should turn clear. If a fine suspension remains, proceed to Protocol B.

-

Protocol B: The "Salt-Break" Method (Chemical Adjustment)

Use this if Protocol A fails or if the solution gels.

The Science: The HCl salt may be too stable. You can improve solubility by shifting the equilibrium or breaking the ion pairing.

| Step | Action | Mechanism |

| 1 | Acidification (Optional) | Add 1-2 equivalents of acetic acid or dilute HCl. This suppresses the dissociation of the salt, sometimes preventing the "common ion effect" if the issue is complexation, though less common for simple salts. |

| 2 | Free-Basing (In Situ) | Add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock. |

| 3 | Result | This converts the Piperidine-HCl to the Free Base Piperidine. The free base is significantly more lipophilic and will dissolve instantly in DMSO. |

| 4 | Caution | Only use this method if your downstream assay can tolerate trace amounts of TEA/DIPEA. |

Frequently Asked Questions (Troubleshooting)

Q1: My solution turned into a cloudy jelly. What happened?

A: This is a classic sign of DMSO Hydration . DMSO is extremely hygroscopic.[2] If your bottle was left uncapped, it absorbed atmospheric water.

-

The Mechanism: Water molecules bind tightly to DMSO (2:1 ratio), disrupting the solvent structure needed to dissolve the organic tail of your molecule.

-

The Fix: You cannot "dry" the solution easily. You must start over with a fresh, unopened bottle of Anhydrous DMSO [1].[3]

Q2: Why does it precipitate when I put it in the fridge (-20°C)?

A: DMSO freezes at 18.5°C .[1][3][4] When DMSO freezes, it forms a crystal lattice that excludes the solute (your compound). The compound is forced into pockets of high concentration, causing it to crash out (precipitate).

-

The Fix: This is normal. Thaw the solution completely at room temperature (or 37°C) and vortex/sonicate before every use to redissolve the precipitate [2].

Q3: Can I use water to help dissolve the salt?

A: Counter-intuitively, No , not if you want a high-concentration stock. While HCl salts are water-soluble, adding water to DMSO creates an exothermic reaction and changes the solvent polarity index. This often causes the hydrophobic "butynyl" tail to drive precipitation.

-

Exception: If you are making a working solution (e.g., <1mM) for biological assays, you can dilute the DMSO stock into water/buffer, but ensure the final DMSO concentration is <1% to avoid toxicity to cells/enzymes.

Scientific Grounding: The Solvation Mechanism

To understand why this troubleshooting works, we must visualize the molecular interaction.

Figure 2: DMSO effectively solvates the organic cation but leaves the chloride anion "naked," which can lead to instability and precipitation if the lattice energy is high.

Key Insight: DMSO is a "cation-loving" solvent. It surrounds the positive nitrogen of the piperidine ring effectively. However, the chloride anion is left relatively "naked" (unsolvated). If the attraction between the Piperidinium(+) and Cl(-) is stronger than the DMSO-Cation interaction, the solid will not dissolve. This is why heat (adding energy to break the lattice) or free-basing (removing the ionic interaction entirely) are the most effective fixes [3].

Reference Data

Solubility Properties Table

| Property | Value / Condition | Note |

| Molecular Weight | ~173.68 g/mol | |

| DMSO Solubility | High (Potential >100 mM) | Requires Anhydrous conditions |

| Water Solubility | Moderate to High | Good for the salt, poor for free base |

| DMSO Freezing Pt | 18.5°C | Solid at cool room temp |

| Hygroscopicity | High | DMSO absorbs ~6% water in 1hr at 40% RH [1] |

References

-

BenchChem. (2025).[1][3][5] Impact of hygroscopic DMSO on hydrochloride solubility.[3] Retrieved from

-

Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

Gaylord Chemical. (2016). Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin 102.[6] Retrieved from [6]

-

Fisher Scientific. (2025). Safety Data Sheet: Piperidine Hydrochloride Derivatives. Retrieved from

Sources

Preventing alkyne degradation in 2-But-3-ynylpiperidine during synthesis

Technical Support Center: Synthesis of 2-But-3-ynylpiperidine

A Guide to Preventing Terminal Alkyne Degradation

Welcome to the technical support guide for the synthesis and handling of 2-But-3-ynylpiperidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The terminal alkyne moiety is a powerful functional group for click chemistry, Sonogashira couplings, and further molecular elaboration. However, its reactivity also makes it susceptible to specific degradation pathways, primarily oxidative homocoupling, which can lead to reduced yields, complex purification challenges, and compromised compound integrity.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate the complexities of working with this compound and ensure the success of your experiments.

The Core Challenge: Understanding Alkyne Degradation

The primary degradation pathway for 2-But-3-ynylpiperidine, and terminal alkynes in general, is oxidative homocoupling. This reaction, known as the Glaser or Hay coupling, involves the dimerization of two alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] This process is almost invariably mediated by the presence of copper salts (either as a desired catalyst or as an impurity) and an oxidant, which is typically molecular oxygen from the air.[3]

The piperidine nitrogen can chelate with copper ions, potentially bringing the catalyst into close proximity with the alkyne and exacerbating the problem. Understanding this mechanism is the first step toward preventing it.

Caption: Mechanism of 2-But-3-ynylpiperidine degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 2-But-3-ynylpiperidine, particularly in reactions like the A³ coupling (Aldehyde-Alkyne-Amine) or alkylation of piperidine with a butynyl halide.

Question 1: "My reaction mixture is turning blue or green, and the yield of my desired product is low. What's happening?"

-

Plausible Cause: The blue/green coloration is characteristic of Cu(II) species in solution. This indicates that the Cu(I) catalyst, often used in propargylamine syntheses, is being oxidized by air.[3] This oxidized Cu(II) readily promotes the oxidative homocoupling (Glaser coupling) of your terminal alkyne, consuming your starting material and forming the unwanted diyne dimer.[1]

-

Immediate Action:

-

Inert Atmosphere: Immediately begin sparging the reaction mixture with an inert gas (Argon or Nitrogen) to displace dissolved oxygen. For future experiments, ensure the reaction is set up and maintained under a positive pressure of inert gas from the start.

-

Solvent Degassing: Before starting the reaction, thoroughly degas all solvents. This can be achieved by three to five cycles of vacuum followed by backfilling with inert gas, or by sparging with argon for at least 30 minutes.

-

-

Long-Term Solution: While a Cu(I) catalyst is often necessary, its concentration should be minimized. If the reaction allows, consider a copper-free protocol. Some modern variations of the Sonogashira coupling, for instance, have been developed to run under copper-free conditions to avoid this very issue.[4][5]

Question 2: "My crude NMR and LC-MS show a significant peak with a mass roughly double that of my product, minus two protons. Is this the dimer?"

-

Plausible Cause: Yes, this is the classic signature of the homocoupled diyne byproduct. The mass corresponds to (2 x Molecular Weight of Product) - 2 amu. This confirms that the oxidative degradation pathway is the primary issue in your reaction.

-

Immediate Action:

-

Purification: The diyne byproduct often has different polarity and basicity compared to your desired propargylamine. Purification can typically be achieved using column chromatography. Due to the basic nature of the piperidine, it is often beneficial to use a silica gel column treated with a small amount of triethylamine (~1-2%) in the eluent system to prevent tailing and improve separation. Solid Phase Extraction (SPE) using an ion exchange cartridge (like SCX) can also be a highly effective method for separating the basic product from non-basic impurities.[6]

-

-

Long-Term Solution:

-

Use of Additives/Ligands: Incorporating a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize the Cu(I) oxidation state and, in some cases, favor the desired cross-coupling over homocoupling. This is the principle behind the Hay coupling modification.[1][3]

-

Protecting Group Strategy: If feasible within your synthetic route, protecting the terminal alkyne with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), completely prevents homocoupling.[7] The protecting group can be selectively removed later under mild conditions, such as with potassium carbonate in methanol or with a fluoride source like TBAF.[7][8]

-

Question 3: "I'm performing a Sonogashira coupling with 2-But-3-ynylpiperidine and my yields are inconsistent. How can I improve reproducibility?"

-

Plausible Cause: In addition to the Glaser coupling of your piperidine derivative, the Sonogashira reaction itself is sensitive to oxygen, which can damage the palladium catalyst and promote homocoupling.[9][10] The amine base used can also influence the reaction outcome.

-

Immediate Action & Solution:

-

Strictly Anaerobic Conditions: The Sonogashira reaction requires rigorous exclusion of air. Use Schlenk line techniques and thoroughly degassed solvents.

-

Optimize Base and Solvent: The choice of amine base is critical. Bulky amines can sometimes hinder the desired reaction. While often used as both base and solvent, switching to a non-amine base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or THF can sometimes reduce side reactions.[4]

-

Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the homocoupling issue.[11] These often rely on more sophisticated palladium catalysts or ligands but can provide much cleaner reactions and higher yields of the desired cross-coupled product.

-

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic method for preparing 2-But-3-ynylpiperidine while minimizing degradation?

A: A three-component A³ coupling reaction using piperidine, formaldehyde (or paraformaldehyde), and acetylene gas is a direct route. However, for better control and to avoid handling acetylene gas, a two-step approach is often more robust:

-

Alkylation of Piperidine: React piperidine with a suitable 4-halo-1-butyne (e.g., 4-bromo-1-butyne) in the presence of a non-nucleophilic base like potassium carbonate in a solvent such as acetonitrile. This avoids the use of copper catalysts altogether in the key bond-forming step.

-

Protecting Group Approach: Alternatively, perform the A³ coupling using a silyl-protected alkyne (e.g., trimethylsilylacetylene). The resulting silyl-protected propargylamine is highly stable. The TMS group can then be cleaved using mild conditions like K₂CO₃ in methanol to yield the final product just before its next use.[7][12]

Q: How should I store 2-But-3-ynylpiperidine to ensure its long-term stability?

A: Terminal alkynes, especially those with basic functional groups, should be stored with care.

-

Temperature: Store at low temperatures (2-8°C).[13]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent contact with oxygen and moisture.

-

Container: Use a clean, dry amber glass vial with a well-sealed cap to protect from light.

-

Purity: Ensure the compound is pure before storage. Trace amounts of metal catalysts can accelerate decomposition over time.

Q: Can I use 2-But-3-ynylpiperidine directly after synthesis without purification?